N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide
Overview
Description
N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide is a complex organic compound with a unique structure that includes a quinoxaline ring, a benzyl group, and a cyanoethanimidohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone. The benzyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the cyanoethanimidohydrazide moiety through a reaction with cyanoacetic acid hydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. The cyanoethanimidohydrazide moiety can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide can be compared with other similar compounds, such as:
N’-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide: Similar structure but with a trimethylbenzenesulfonohydrazide moiety.
N’-(3-benzyl-2-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonohydrazide: Contains a trifluoromethyl group, which can alter its chemical properties and biological activity.
Properties
IUPAC Name |
N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBKRYKSICTGHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC#N)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327602 | |
Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478064-19-6 | |
Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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